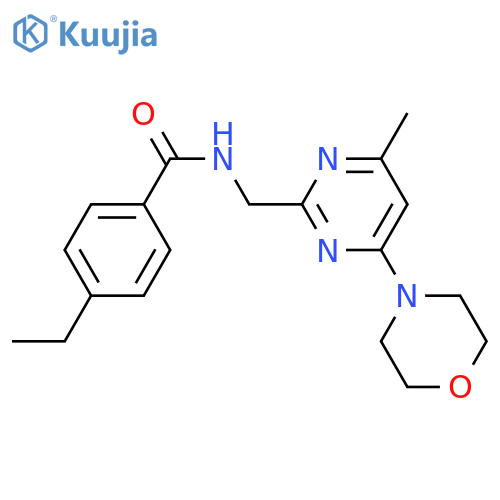Cas no 1797249-83-2 (4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide)

1797249-83-2 structure
商品名:4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide
CAS番号:1797249-83-2
MF:C19H24N4O2
メガワット:340.419464111328
CID:6512127
4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide
- 4-ethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
-
- インチ: 1S/C19H24N4O2/c1-3-15-4-6-16(7-5-15)19(24)20-13-17-21-14(2)12-18(22-17)23-8-10-25-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24)
- InChIKey: KAECDPGYLDWYLN-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=NC(N2CCOCC2)=CC(C)=N1)(=O)C1=CC=C(CC)C=C1
4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-0883-10μmol |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0883-15mg |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0883-2mg |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0883-5mg |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0883-20mg |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 20mg |
$148.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0883-10mg |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0883-100mg |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 100mg |
$372.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0883-2μmol |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0883-5μmol |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0883-75mg |
4-ethyl-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide |
1797249-83-2 | 75mg |
$312.0 | 2023-09-09 |
4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
1797249-83-2 (4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide) 関連製品
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
